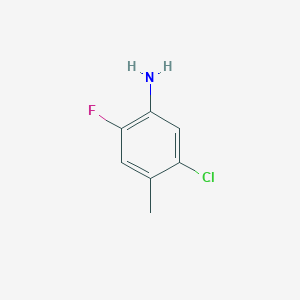

5-Chloro-2-fluoro-4-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSFSYFWNWRGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 2 Fluoro 4 Methylaniline

Strategic Approaches to Selective Halogenation and Amination

Traditional synthetic routes to 5-chloro-2-fluoro-4-methylaniline often rely on a multi-step process involving the careful introduction of functional groups onto an aromatic precursor. The success of these methods hinges on the directing effects of the existing substituents and the choice of reagents to control the position of incoming groups.

Regioselective Chlorination and Fluorination Strategies

The regioselective introduction of halogen atoms onto the aniline (B41778) precursor is a pivotal step. The order of halogenation and the nature of the starting material are crucial for achieving the desired 2,4,5-substitution pattern.

One common pathway begins with a precursor like 2-fluoro-4-methylaniline (B1213500). evitachem.comthermofisher.kr In this scenario, the amino and methyl groups are ortho, para-directing, while the fluorine atom is also ortho, para-directing but deactivating. The primary challenge is to introduce the chlorine atom at the C5 position, which is sterically accessible and electronically influenced by the existing groups.

Research into the halogenation of unprotected anilines has demonstrated that copper(II) halides can serve as effective reagents for regioselective chlorination. For instance, the chlorination of 2-methylaniline using copper(II) chloride (CuCl₂) has been studied under various conditions. While reactions in aqueous HCl require elevated temperatures and the presence of oxygen, using ionic liquids as the solvent allows the reaction to proceed under milder conditions with high yields of the para-chlorinated product, often without the need for supplementary oxygen or gaseous HCl. beilstein-journals.orgresearchgate.net

| Solvent | Temperature (°C) | Additives | Time (h) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 36% aq. HCl | 60 | O₂, gaseous HCl | 3 | 82 | 75 |

| [hmim]Cl (Ionic Liquid) | 40 | None | 4 | 92 | 91 |

Fluorination strategies often involve either nucleophilic aromatic substitution on a suitably activated precursor (e.g., with nitro groups) or electrophilic fluorination. However, for a molecule like this compound, it is more common to start with a fluorine atom already present on the ring, such as in 2-fluoro-4-methylaniline, and then perform a subsequent chlorination.

Amination Pathways for Aromatic Systems

The introduction of the amino group is typically achieved through the reduction of a corresponding nitroaromatic compound. This is a reliable and widely used method in the synthesis of anilines. The synthesis would first target an intermediate like 1,4-dichloro-2-fluoro-5-methylbenzene or 2,5-dichloro-4-fluorotoluene. nih.gov This intermediate can then be nitrated to introduce a nitro group, followed by reduction.

For example, 2,5-dichlorotoluene can be nitrated using nitric acid to yield 1,4-dichloro-2-methyl-5-nitro-benzene. chemicalbook.com The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents. A common and efficient method is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine (B178648) hydrate (B1144303). chemicalbook.com

Typical Reduction of a Nitroaromatic Precursor:

Reactants : Halogenated nitroarene, Hydrazine hydrate

Catalyst : 5%-Palladium/activated carbon

Solvent : Methanol

Conditions : Reflux at 80°C chemicalbook.com

This two-step nitration-reduction sequence is a cornerstone of aniline synthesis, offering high yields and functional group tolerance.

Modern Catalytic Synthetic Routes

Recent advances in organic synthesis have provided powerful catalytic methods for forming carbon-nitrogen and carbon-carbon bonds. These reactions offer alternative, often more direct and efficient, pathways to complex molecules like this compound.

Cross-Coupling Reactions in C-N Bond Formation (e.g., Buchwald-Hartwig, Chan-Lam)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.orgrug.nl This reaction is exceptionally versatile and has become a standard method for synthesizing aryl amines. wikipedia.orgacsgcipr.org In the context of this compound, this reaction could be envisioned by coupling an ammonia (B1221849) equivalent with the precursor 1,4-dichloro-2-fluoro-5-methylbenzene.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the reaction's success, with sterically hindered biaryl phosphine (B1218219) ligands like XPhos and JohnPhos being highly effective. rug.nl

| Component | Function | Common Examples |

|---|---|---|

| Palladium Catalyst | Catalyzes the C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates catalytic cycle | XPhos, JohnPhos, RuPhos, BrettPhos rug.nl |

| Base | Deprotonates the amine in the catalytic cycle | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Aryl Halide | Electrophilic partner | Aryl chlorides, bromides, iodides, triflates |

| Amine | Nucleophilic partner | Primary amines, secondary amines, ammonia equivalents |

Chan-Lam Coupling

The Chan-Lam coupling reaction provides another powerful method for C-N bond formation, using a copper catalyst instead of palladium. wikipedia.org This reaction typically couples an aryl boronic acid with an amine or other N-H containing compound. wikipedia.orgorganic-chemistry.org A significant advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of air and moisture. organic-chemistry.org While anilines can be challenging substrates due to their lower nucleophilicity, methods have been developed to address this, such as using electrochemical mediation. researchgate.netacs.org

Suzuki Coupling Methodologies

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. tcichemicals.com While this reaction does not directly form the C-N bond of the target aniline, it is an invaluable tool for synthesizing complex precursors.

For instance, a suitably substituted aryl boronic acid could be coupled with a halogenated aromatic ring to construct the carbon skeleton before the amination step (either via nitro-group reduction or a subsequent Buchwald-Hartwig reaction). The Suzuki reaction is known for its mild conditions, high yields, and exceptional functional group tolerance. tcichemicals.com A variety of palladium catalysts and bases can be employed, with Pd(dppf)Cl₂ often being a highly effective catalyst. mdpi.com

Hiyama Cross-Coupling Applications

The Hiyama coupling is another palladium-catalyzed C-C bond-forming reaction, similar to the Suzuki coupling. organic-chemistry.orgwikipedia.org However, it utilizes organosilanes as the nucleophilic coupling partner instead of organoboron compounds. organic-chemistry.orgwikipedia.org A key feature of the Hiyama coupling is the need for an activating agent, typically a fluoride (B91410) source (like TBAF) or a base, to activate the silicon-carbon bond. organic-chemistry.org

Like the Suzuki coupling, the Hiyama coupling's role in synthesizing this compound would be in the assembly of a functionalized precursor. It offers an alternative to other C-C coupling methods and has been applied to the synthesis of various natural products and pharmaceuticals. wikipedia.orgresearchgate.net The reaction is versatile, enabling the formation of aryl-aryl, aryl-alkyl, and other carbon-carbon bonds. wikipedia.org

Reductive Pathways for Aniline Formation (e.g., Hydride Reductions)

The synthesis of anilines, including this compound, frequently involves the reduction of a corresponding nitroaromatic precursor (in this case, 5-chloro-2-fluoro-4-methyl-1-nitrobenzene). This transformation is a cornerstone of aromatic chemistry, and numerous methods exist to achieve it. wikipedia.org Common approaches include catalytic hydrogenation and the use of active metals like iron, zinc, or tin in an acidic medium. jove.com

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel, is a highly efficient method. wikipedia.orgorganic-chemistry.org However, it can be non-selective if other reducible functional groups are present in the molecule. jove.com For instance, a method for synthesizing 5-Chloro-2-fluoroaniline from its nitro precursor uses a 5%-palladium/activated carbon catalyst with hydrazine hydrate in methanol. chemicalbook.com Another approach for a related compound, 5-Chloro-2-methylaniline (B43014), involves hydrogenation of 4,5-dichloro-2-methylaniline at high temperature and pressure. prepchem.com

| Reducing Agent/System | Typical Product | Selectivity & Notes |

|---|---|---|

| Catalytic Hydrogenation (e.g., H2, Pd/C) | Aniline | Highly efficient but can be non-selective, reducing other functional groups. wikipedia.orgjove.com |

| Fe, Zn, or Sn in Acid | Aniline | A classic and robust method for industrial-scale reductions. wikipedia.orgjove.com |

| Lithium Aluminium Hydride (LiAlH4) | Azo Compound | Generally not used for synthesizing anilines from nitroaromatics due to the formation of azo compounds. wikipedia.orgjove.com |

| Sodium Borohydride (NaBH4) | No Reaction | Generally unreactive towards the nitro group. jove.com |

| Sulfurated Sodium Borohydride (NaBH2S3) | Aniline | Reduces nitro groups to amines with high yields and good functional group tolerance. cdnsciencepub.com |

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (EAS): The reactivity and regioselectivity of the this compound ring in EAS reactions are governed by the existing substituents. The amino group (-NH2) is a powerful activating group and is ortho-, para-directing. The methyl group (-CH3) is also activating and ortho-, para-directing. Conversely, the halogen atoms, fluorine (-F) and chlorine (-Cl), are deactivating yet ortho-, para-directing due to the interplay of their inductive and resonance effects. The directing effects of these groups would combine to determine the position of substitution for an incoming electrophile.

Nucleophilic Aromatic Substitution (SNA_r): This reaction involves a nucleophile replacing a leaving group on the aromatic ring. For SNA_r to occur, the ring typically needs to be activated by electron-withdrawing groups. nih.gov In this compound, the fluorine atom is a potential leaving group. Nucleophilic aromatic substitution of unactivated fluoroarenes can be challenging but has been achieved using methods like organic photoredox catalysis. nih.gov The perfluorophenyl group, for example, is known to undergo nucleophilic aromatic substitutions with various nucleophiles, with the para-fluorine being particularly reactive. mdpi.com This suggests that under appropriate conditions, the fluorine atom on the target molecule could potentially be displaced by a strong nucleophile.

Multi-component Reactions (e.g., Ugi Reaction)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govbeilstein-journals.org This reaction is exceptionally versatile for creating diverse, peptide-like molecules known as α-acetamido carboxamides. nih.gov

This compound can serve as the amine component in the Ugi reaction. The reaction mechanism typically begins with the formation of an imine from the amine and the carbonyl compound, which is then protonated by the carboxylic acid. nih.gov This iminium ion is attacked by the isocyanide, and a subsequent intramolecular rearrangement yields the final diamide product. mdpi.com By utilizing this compound in an Ugi-4CR, complex molecular scaffolds incorporating this specific substituted aniline moiety can be synthesized in a single, efficient step.

| Component | Example Reactant | Role in Reaction |

|---|---|---|

| Amine | This compound | Forms the initial imine with the carbonyl component. |

| Carbonyl | Benzaldehyde | Reacts with the amine to form the Schiff base. |

| Carboxylic Acid | Acetic Acid | Protonates the imine and provides the acyl group in the final product. |

| Isocyanide | tert-Butyl isocyanide | Attacks the iminium ion and undergoes rearrangement. |

Vilsmeier-Haack Reaction in Derivative Synthesis

The Vilsmeier-Haack reaction is a method used to introduce a formyl group (-CHO) onto electron-rich aromatic rings. organic-chemistry.org The reaction typically uses a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. chemeurope.comwikipedia.org

This electrophile then attacks the activated aromatic ring. chemeurope.com Anilines and their derivatives are excellent substrates for the Vilsmeier-Haack reaction because the amino group strongly activates the ring towards electrophilic substitution. wikipedia.orgchemistrysteps.com Applying this reaction to this compound would likely result in formylation at one of the positions ortho or para to the powerful amino-directing group. The resulting aryl aldehyde is a versatile intermediate that can be used in a wide range of subsequent synthetic transformations. ijpcbs.com

Grignard Reactions in Functionalization

Grignard reagents (R-MgX) are potent organometallic nucleophiles used extensively in the formation of carbon-carbon bonds. Their direct reaction with an aniline like this compound would primarily result in an acid-base reaction, where the Grignard reagent deprotonates the amino group. For productive functionalization, the aniline often needs to be transformed into a different intermediate.

However, Grignard reagents can be used in more complex synthetic sequences. For example, a robust and scalable synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives was developed involving the addition of various Grignard reagents to 4-amino-2-chloronicotinonitrile. nih.gov This demonstrates a strategy where a Grignard reagent adds to a nitrile group on a related chloro-amino aromatic structure, leading to a cyclized product. nih.gov This highlights that while direct reaction with the aniline ring is limited, Grignard reagents are valuable tools for functionalizing derivatives of such compounds.

Alkyl Halide Reactivity in Synthesis

The amino group of this compound is nucleophilic and can react with alkyl halides in a nucleophilic substitution reaction to form N-alkylated products. This is a fundamental method for preparing secondary and tertiary amines. The reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the alkyl halide, displacing the halide ion.

This N-alkylation can sometimes be challenging to control, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a tertiary amine. Careful control of stoichiometry and reaction conditions is often required to achieve selective mono-alkylation. More advanced methods for forming C-N bonds, such as reductive amination, provide an alternative route to N-alkylated anilines. organic-chemistry.orgresearchgate.net Furthermore, recent developments have shown that photoredox catalysis can be used for the difluoroalkylation of anilines using fluorinated alkyl halides, offering a modern approach to this transformation. acs.org

Chemical Reactivity and Mechanistic Studies of 5 Chloro 2 Fluoro 4 Methylaniline

General Reactivity Patterns of Halogenated Anilines

Halogenated anilines are a class of aromatic compounds that exhibit a rich and varied chemical reactivity. The presence of both an activating amino group and deactivating halogen substituents on the same aromatic ring leads to complex reactivity patterns. The amino group is a strong activating group, donating electron density to the ring through resonance, which makes the ring more susceptible to electrophilic attack. Conversely, halogens are deactivating due to their inductive electron-withdrawing effect, while also being ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance. chemistrysteps.com

Classical methods for the synthesis of aryl halides, such as electrophilic aromatic substitution, can be challenging with highly electron-rich systems like anilines, often leading to a lack of regioselectivity and over-halogenation. nih.gov To overcome these issues, alternative synthetic strategies have been developed, such as the halogenation of N,N-dialkylaniline N-oxides, which allows for controlled and regioselective halogenation. nih.govnih.gov

Investigation of Reaction Mechanisms

Detailed mechanistic studies specifically on 5-Chloro-2-fluoro-4-methylaniline are not extensively documented in publicly available literature. However, the reaction mechanisms can be inferred from the general behavior of related halogenated anilines. For instance, in electrophilic aromatic substitution, the reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The substituents on the aniline (B41778) ring play a crucial role in stabilizing this intermediate, thereby directing the position of the incoming electrophile.

In the case of this compound, the strongly activating amino group, along with the moderately activating methyl group, will direct incoming electrophiles to the positions ortho and para to the amino group. The steric hindrance from the adjacent methyl and fluoro groups will also play a significant role in determining the final product distribution.

Metabonomic studies on the related compound 2-fluoro-4-methylaniline (B1213500) have been conducted to assess its toxicity, indicating that such compounds can induce measurable biochemical changes in organisms. harvard.edu These studies, while not focused on reaction mechanisms, provide insight into the types of biological interactions these molecules can undergo.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for anilines. masterorganicchemistry.comyoutube.com The amino group is a powerful activating group and an ortho-, para-director. In this compound, the positions for electrophilic attack are influenced by all four substituents.

The directing effects of the substituents on the aromatic ring of this compound are as follows:

-NH2 (amino): Strongly activating, ortho-, para-directing.

-CH3 (methyl): Activating, ortho-, para-directing.

-F (fluoro): Deactivating, ortho-, para-directing.

-Cl (chloro): Deactivating, ortho-, para-directing.

The combined effect of these groups makes the positions ortho and para to the amino group the most likely sites for substitution. However, one of the ortho positions is blocked by the methyl group, and the other by the fluoro group. The para position is occupied by the chloro group. Therefore, electrophilic substitution is most likely to occur at the remaining open position, C6.

It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH3+). This group is strongly deactivating and a meta-director. This can lead to the formation of meta-substituted products, which might not be expected based on the directing effects of the neutral amino group. chemistrysteps.com To avoid this, the amino group is often protected by acetylation before carrying out the substitution reaction. The resulting amide group is still an ortho-, para-director but is less activating than the amino group, which can help to control the reaction and prevent over-substitution. chemistrysteps.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH2 | C1 | Strongly Activating | Ortho, Para |

| -F | C2 | Deactivating | Ortho, Para |

| -CH3 | C4 | Activating | Ortho, Para |

| -Cl | C5 | Deactivating | Ortho, Para |

This table summarizes the electronic effects of the substituents on the aromatic ring, which collectively influence the outcome of electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org Aryl halides are generally unreactive towards nucleophiles under standard SN1 and SN2 conditions. libretexts.org However, SNAr can occur if the aryl halide is activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the presence of the fluorine atom, which is a better leaving group than chlorine in SNAr reactions, and the electron-withdrawing nature of the halogens could potentially allow for nucleophilic substitution. The reaction would proceed via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is key to the feasibility of the reaction.

Polyfluoroarenes are known to undergo SNAr reactions, where a nucleophile attacks the electron-deficient aromatic core. nih.gov While this compound is not a polyfluoroarene, the principles of SNAr could still apply, particularly at the carbon bearing the fluorine atom. A structurally similar compound, 5-bromo-4-fluoro-2-methylaniline, is known to undergo nucleophilic aromatic substitution at the fluoride (B91410) position. ossila.com This suggests that this compound could potentially react with strong nucleophiles at the C2 position.

Oxidation and Reduction Chemistry

The amino group of anilines can be readily oxidized. The specific products of oxidation depend on the oxidizing agent and the reaction conditions. Mild oxidation can lead to the formation of colored polymeric materials, while stronger oxidizing agents can lead to the formation of nitroso, nitro, or even quinone-like structures.

One of the most important reactions of primary anilines is diazotization. qorganica.com This involves treating the aniline with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. qorganica.com Diazonium salts are highly versatile intermediates in organic synthesis and can be converted to a wide variety of functional groups through Sandmeyer and related reactions. The diazotization of this compound would yield 5-chloro-2-fluoro-4-methylbenzenediazonium chloride, which could then be used to introduce other substituents onto the aromatic ring.

Reduction reactions involving halogenated anilines often target other functional groups that may be present in the molecule, such as a nitro group. If this compound were synthesized from the corresponding nitro compound (5-chloro-2-fluoro-4-methyl-1-nitrobenzene), this would involve the reduction of the nitro group to an amino group, typically using reagents like tin or iron in acidic media, or through catalytic hydrogenation.

Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. Halogenated anilines are excellent substrates for a variety of these transformations, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

Given the presence of a chloro and a fluoro substituent, this compound could potentially participate in several types of metal-catalyzed reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl halide with an organoboron compound. The chloro group of this compound could be replaced with an alkyl, aryl, or vinyl group.

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a new carbon-nitrogen bond. The chloro group could be replaced with a different amino group.

Heck Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an alkene.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to form a new carbon-carbon bond.

The relative reactivity of the C-Cl and C-F bonds in these reactions would depend on the specific catalyst system and reaction conditions. Generally, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This differential reactivity could potentially be exploited for selective functionalization of the molecule. For instance, a reaction could be carried out under conditions that favor the coupling at the C-Cl bond while leaving the C-F bond intact.

Role As a Key Organic Building Block and Intermediate

Precursor in Complex Molecule Synthesis

5-Chloro-2-fluoro-4-methylaniline is a sought-after precursor in the creation of intricate molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature allows for sequential and regioselective reactions, enabling the construction of complex scaffolds. The presence of the amine, chloro, and fluoro groups, along with the methyl substituent, offers a versatile platform for a variety of chemical transformations. For instance, it is used as an intermediate in synthesizing more complex organic molecules, including those with potential biological activity. evitachem.com

Applications in Organic Building Blocks Category

As a member of the organic building blocks category, this compound and its isomers are fundamental components in synthetic chemistry. biosynth.combldpharm.com These building blocks are commercially available and utilized for creating a diverse range of compounds. The strategic placement of the chloro, fluoro, and methyl groups on the aniline (B41778) ring allows for controlled modifications, leading to the development of new chemical entities.

Utilization in Synthesis of Substituted Anilines

The synthesis of substituted anilines is a cornerstone of modern organic chemistry, and this compound plays a significant role in this area. The amino group can be readily modified through various reactions, such as N-alkylation and N-acylation, to introduce new functional groups. Furthermore, the existing substituents on the aromatic ring direct subsequent electrophilic aromatic substitution reactions, allowing for the precise installation of additional functionalities. beilstein-journals.org This controlled approach is essential for building libraries of substituted anilines for screening in drug discovery and materials science. For example, related dihalogenated anilines can undergo cross-coupling reactions on the halogen substituent and nucleophilic substitution on the amine group. ossila.com

Intermediate in Fluorinated Building Blocks Development

The demand for fluorinated compounds in pharmaceuticals and materials science is ever-increasing due to the unique properties conferred by the fluorine atom. This compound serves as a key intermediate in the development of other fluorinated building blocks. bldpharm.comossila.com The presence of the fluorine atom on the benzene (B151609) ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final products. This makes it a valuable starting material for creating novel fluorinated molecules with tailored characteristics.

Contributions to Benzene Compound Synthesis

The synthesis of polysubstituted benzene derivatives is a fundamental aspect of organic chemistry, and this compound provides a versatile scaffold for this purpose. bldpharm.compressbooks.publibretexts.org The directing effects of the existing substituents (amino, chloro, fluoro, and methyl groups) guide the position of incoming groups during electrophilic aromatic substitution reactions. This allows for the regioselective synthesis of a wide variety of benzene compounds with specific substitution patterns, which are crucial for a range of applications.

Role in the Synthesis of Chlorinated Organic Compounds

The chlorine atom in this compound provides a reactive handle for various synthetic transformations, making it a valuable intermediate in the synthesis of other chlorinated organic compounds. bldpharm.commerckmillipore.com The chloro group can participate in nucleophilic aromatic substitution reactions or be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. This versatility expands the synthetic utility of this building block, enabling the creation of a diverse array of chlorinated molecules.

Synthesis and Characterization of Derivatives and Analogs

Design Principles for Structural Modification

The modification of halogenated anilines like 5-Chloro-2-fluoro-4-methylaniline is guided by principles aimed at altering the molecule's physicochemical properties for specific applications in materials science and medicinal chemistry. Key strategies involve introducing or modifying functional groups to influence electronic properties, steric hindrance, and potential biological activity.

Electronic Effects : The introduction of electron-withdrawing groups (e.g., trifluoromethyl, nitrile) or electron-donating groups can significantly alter the reactivity of the aniline (B41778) ring and the basicity of the amino group. Halogens themselves exert a strong inductive electron-withdrawing effect and a weaker resonance-donating effect, which modulates the nucleophilicity of the aromatic ring. researchgate.netumich.edu

Steric Hindrance : The placement of substituents, particularly at positions ortho to the amino group, can create steric bulk. This can direct subsequent reactions to less hindered positions and can be a crucial factor in designing molecules to fit into specific binding pockets of enzymes or receptors. chemistrysteps.com

Protecting Groups : To achieve regioselective functionalization, the highly reactive amino group often needs to be protected. Acetylation is a common strategy, converting the amino group into a less activating amide. This prevents over-substitution during electrophilic reactions like halogenation and directs incoming substituents primarily to the para position due to the steric bulk of the acetyl group. chemistrysteps.com

Bioisosteric Replacement : In drug design, parts of the molecule may be replaced by bioisosteres—substituents with similar physical or chemical properties that can impart improved characteristics to the parent compound. For instance, replacing a methyl group with a trifluoromethyl group can alter metabolic stability and binding interactions.

Solubility and Bioavailability : The conversion of the aniline to its hydrochloride salt is a common strategy to improve water solubility and bioavailability. mdpi.com Similarly, introducing polar functional groups can enhance solubility. nih.gov

Synthesis of Halogenated Aniline Derivatives

The synthesis of halogenated anilines is a fundamental process in organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials. nih.govgoogle.com The inherent reactivity of the aniline ring, which is highly activated by the amino group, often leads to challenges in controlling regioselectivity and preventing multiple halogenations. chemistrysteps.com

Several methods are employed to synthesize halogenated aniline derivatives:

Direct Electrophilic Halogenation : Aniline is highly reactive towards electrophilic halogenating agents. Direct bromination, for example, typically results in the formation of 2,4,6-tribromoaniline. To achieve mono-substitution, the reactivity of the amino group is often tempered by converting it to an amide. This acetylated intermediate is less activated, and the steric hindrance from the acetyl group directs halogenation to the para-position. chemistrysteps.com

Catalytic Halogenation : Modern methods utilize catalysts to achieve selective halogenation under milder conditions. Arylamines can act as catalysts themselves, forming N-halo arylamine intermediates that serve as selective electrophilic halogen sources for other aromatic compounds. nih.gov Bismuth(III) chloride (BiCl3) has been used to catalyze the bromination of aniline derivatives with N-bromosuccinimide (NBS), yielding the corresponding bromides in excellent yields. researchgate.net

Halogenation via N-Oxides : A method involving the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides provides access to selectively halogenated products. Treatment of these N-oxides with thionyl chloride or thionyl bromide at low temperatures leads to selective ortho-chlorination or para-bromination, respectively. nih.govnih.gov

From Halogenated Nitroarenes : A common route to halogenated anilines is the reduction of the corresponding halogenated nitroarene. For example, 5-Chloro-2-fluoroaniline can be synthesized from 5-chloro-2-fluoronitrobenzene (B1581883) using reagents like hydrazine (B178648) hydrate (B1144303) with a palladium on activated carbon (Pd/C) catalyst. chemicalbook.com Similarly, 5-chloro-2-methylaniline (B43014) is produced by the reduction of 4-chloro-2-nitrotoluene. nih.gov

Table 1: Comparison of Halogenation Methods for Anilines

| Method | Reagents | Selectivity | Key Features | Citation |

|---|---|---|---|---|

| Protecting Group Strategy | Acetic anhydride, then Br₂ | Para-selective | Prevents over-halogenation; requires protection/deprotection steps. | chemistrysteps.com |

| Catalytic Halogenation | N-halosuccinimide, Aniline catalyst | High selectivity | Can be tuned by modifying the catalyst's electronic properties. | nih.gov |

| N-Oxide Method | m-CPBA, then SOCl₂ or SOBr₂ | Ortho-chloro or Para-bromo | Works for N,N-dialkylanilines; avoids direct handling of harsh halogenating agents. | nih.govnih.gov |

| Reduction of Nitroarenes | Sn/HCl, Fe/HCl, or Pd/C/N₂H₄·H₂O | Depends on nitroarene precursor | Widely applicable and high-yielding. | chemistrysteps.comchemicalbook.comnih.gov |

Development of Trifluoromethylated Analogs (e.g., 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline)

The introduction of a trifluoromethyl (-CF₃) group into an aniline structure can dramatically alter its properties, often enhancing metabolic stability and receptor binding affinity. The synthesis of trifluoromethylated anilines is therefore of significant interest.

One general approach involves the trifluoromethylation of an N-aryl-N-methyl-p-toluenesulfonamide intermediate. For instance, a one-pot synthesis can be achieved using sodium trifluoromethanesulfinate (CF₃SO₂Na) as the trifluoromethyl source in the presence of a silver-based oxidant like silver fluoride (B91410) (AgF). rsc.org

A plausible synthetic route to 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline could start from the parent compound, this compound. The synthesis would likely involve multiple steps, potentially including diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the trifluoromethyl group, although this is a challenging transformation. A more common approach would be to synthesize the molecule from a precursor already containing the trifluoromethyl group. For example, the synthesis of the related compound 4-Chloro-2-(trifluoromethyl)aniline is achieved by the chlorination of o-aminobenzotrifluoride.

Table 2: Research Findings on Trifluoromethylated Aniline Synthesis

| Starting Material | Reagents/Method | Product | Yield | Citation |

|---|---|---|---|---|

| N-methyl-p-toluidine | TsCl, pyridine; then CF₃SO₂Na, AgF | N,4-dimethyl-N-(trifluoromethyl)aniline | 87% | rsc.org |

Synthesis of Hydrochloride Salts (e.g., this compound hydrochloride)

Aniline and its derivatives are basic compounds that readily react with acids to form salts. The formation of a hydrochloride salt is a common practice in pharmaceutical and chemical research to improve the handling, stability, and aqueous solubility of the parent amine. mdpi.com

The synthesis of This compound hydrochloride bldpharm.com is typically achieved by treating a solution of this compound in an organic solvent (such as toluene, ether, or isopropanol) with hydrochloric acid. The acid can be in the form of concentrated aqueous HCl or as a solution of hydrogen chloride gas in an organic solvent. google.com The resulting salt usually precipitates from the solution and can be isolated by filtration, washed with a cold solvent to remove impurities, and then dried.

Reaction Scheme: C₇H₇ClFN + HCl → [C₇H₈ClFN]⁺Cl⁻

This straightforward acid-base reaction provides the hydrochloride salt, which can be readily converted back to the free aniline base by treatment with a mild base. google.com

Synthesis of Related Benzene (B151609) Derivatives (e.g., 2',5'-Dichloro-4-fluoro-[1,1'-biphenyl]-3-amine)

The synthesis of biphenylamine derivatives often relies on modern cross-coupling reactions, which allow for the formation of a carbon-carbon bond between two different aromatic rings. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. nih.gov

To synthesize a compound like 2',5'-Dichloro-4-fluoro-[1,1'-biphenyl]-3-amine , a typical strategy would involve the Suzuki coupling of a suitably substituted boronic acid or boronic ester with a halogenated aniline. For example, one could couple a dichlorophenylboronic acid with a bromo- or iodo-substituted fluoroaniline.

A related compound, 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine , is synthesized via a Suzuki-Miyaura coupling. The synthesis of such compounds often requires careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system, to achieve reasonable yields, which can be modest (e.g., 32-40%) for these sterically hindered and electronically complex substrates.

Table 3: Synthesis of Dichlorofluoro-biphenyl-amine Derivatives

| Derivative Name | CAS Number | Molecular Formula | Synthesis Method | Citation |

|---|---|---|---|---|

| 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine | 877179-04-9 | C₁₂H₈Cl₂FN | Suzuki-Miyaura Coupling | cymitquimica.comanaxlab.com |

Investigation of Nitrile-Substituted Analogs (e.g., 4-Amino-2-chloro-3-fluorobenzonitrile)

Nitrile-substituted anilines are important intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

The synthesis of 4-Amino-2-chloro-3-fluorobenzonitrile chemicalbook.comchemsrc.combldpharm.com involves multi-step procedures. A related synthesis for 4-Amino-3-fluorobenzonitrile starts from 3-fluoro-4-nitrobenzamide. This starting material is treated with 1,1,1-trichloroacetyl chloride in the presence of triethylamine (B128534) (Et₃N) to dehydrate the amide to a nitrile, yielding 3-fluoro-4-nitrobenzonitrile. The subsequent reduction of the nitro group would provide the final aminobenzonitrile product.

Another relevant synthetic pathway is the conversion of an aminobenzonitrile to a fluorobenzonitrile via a diazotization-fluorination sequence (a Balz-Schiemann type reaction). For example, 2-chloro-4-aminobenzonitrile can be converted to 2-chloro-4-fluorobenzonitrile (B42565) by diazotization with sodium nitrite (B80452) in hydrochloric acid, followed by reaction with sodium tetrafluoroborate (B81430) and subsequent thermal decomposition. patsnap.com The resulting fluorobenzonitrile can then be hydrolyzed to the corresponding benzoic acid. patsnap.com

Table 4: Synthetic Routes to Related Aminobenzonitriles

| Target Compound | Starting Material | Key Reagents | Key Transformation | Citation |

|---|---|---|---|---|

| 4-Amino-3-fluorobenzonitrile | 3-Fluoro-4-nitrobenzamide | Et₃N, Cl₃CCOCl | Dehydration of amide to nitrile |

Spectroscopic and Structural Elucidation Techniques for 5 Chloro 2 Fluoro 4 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei like fluorine.

For 5-Chloro-2-fluoro-4-methylaniline, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be employed to unequivocally confirm its structure.

¹H NMR Spectroscopy : The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The protons of the methyl group (-CH₃) would appear as a singlet, while the two aromatic protons would appear as doublets, with their chemical shifts and coupling constants being characteristic of their positions relative to the electron-withdrawing (-Cl, -F) and electron-donating (-NH₂, -CH₃) groups. The amine (-NH₂) protons would typically appear as a broad singlet. For the related isomer, 2-Chloro-4-fluoro-5-methylaniline, ¹H NMR data is available. chemicalbook.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, seven distinct signals would be expected: one for the methyl carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon attached to the fluorine atom would also exhibit splitting (C-F coupling), providing further structural confirmation.

¹⁹F NMR Spectroscopy : As the compound contains a fluorine atom, ¹⁹F NMR is a powerful tool. It would show a single signal for the fluorine atom, and its chemical shift would be indicative of its electronic environment on the aromatic ring. For instance, in the related compound 4-Chloro-3-fluoro-2-methylaniline, the fluorine substituent at the C3 position produces a distinct ¹⁹F shift around -110 ppm.

Table 1: Representative NMR Data for a Halogenated Aniline (B41778) Derivative (Note: This table is illustrative, based on data for related isomers like 4-chloro-2-methylaniline) beilstein-journals.org

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 2.0 - 2.5 | Singlet | -CH₃ |

| ¹H | 3.5 - 4.5 | Broad Singlet | -NH₂ |

| ¹H | 6.5 - 7.5 | Doublet | Aromatic H |

| ¹³C | 15 - 20 | Quartet | -CH₃ |

| ¹³C | 115 - 150 | Singlet/Doublet | Aromatic C |

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₇H₇ClFN), the molecular ion peak (M⁺) would be a key identifier. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit two molecular ion peaks at m/z values corresponding to [C₇H₇³⁵ClFN]⁺ and [C₇H₇³⁷ClFN]⁺, with a characteristic M:M+2 intensity ratio of 3:1. miamioh.edu

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for halogenated anilines include:

Loss of a chlorine atom (-Cl).

Loss of a methyl radical (-CH₃).

Loss of small neutral molecules like hydrogen cyanide (HCN) from the aniline ring.

The analysis of these fragment ions helps to piece together the molecular structure, confirming the presence and location of the various substituents. For example, GC-MS data for the related compound 5-Chloro-2-methylaniline (B43014) shows prominent peaks that can be used for its identification. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Significance |

| [M]⁺ (with ³⁵Cl) | 159.03 | Molecular Ion |

| [M+2]⁺ (with ³⁷Cl) | 161.03 | Isotopic Peak, confirms presence of one Cl atom |

| [M-CH₃]⁺ | 144.00 | Loss of methyl radical |

| [M-Cl]⁺ | 124.04 | Loss of chlorine radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

For this compound, the spectra would be characterized by absorption bands corresponding to its specific structural features:

N-H Stretching : The primary amine group (-NH₂) would show two characteristic bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. evitachem.com

C-H Stretching : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs just below 3000 cm⁻¹. evitachem.com

N-H Bending : The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹. evitachem.com

C=C Stretching : Aromatic ring stretching vibrations produce a series of bands in the 1400-1600 cm⁻¹ region.

C-F and C-Cl Stretching : The carbon-halogen bonds give rise to strong absorptions in the fingerprint region. The C-F stretch is typically found around 1200-1300 cm⁻¹, while the C-Cl stretch appears at lower wavenumbers, generally in the 700-800 cm⁻¹ range. evitachem.com

The NIST Chemistry WebBook contains IR spectral data for related compounds like 5-chloro-2-methylaniline and 2-fluoro-5-methylaniline, which serve as useful references. nist.govnist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound (Based on data for 4-Chloro-2-fluoro-5-methylaniline) evitachem.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3420 | Medium |

| N-H Stretch (symmetric) | ~3340 | Medium |

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-H Bend | ~1620 | Medium-Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Variable |

| C-F Stretch | ~1225 | Strong |

| C-Cl Stretch | ~740 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact substitution pattern on the aromatic ring.

For a molecule like this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its constitution and conformation. Furthermore, it reveals how the molecules pack in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding (e.g., between the amine group of one molecule and the fluorine or chlorine atom of a neighbor) and π–π stacking interactions between aromatic rings.

Research on the isomer 4-Chloro-3-fluoro-2-methylaniline has shown that it can co-crystallize with other molecules, forming structures stabilized by N–H⋯O hydrogen bonds and π–π stacking, which influences properties like thermal stability. This highlights the detailed structural insights that can be gained from crystallographic analysis.

UV/Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy measures the electronic transitions within a molecule, specifically the promotion of electrons from a ground state to an excited state upon absorption of UV or visible light. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's conjugated system.

Substituted anilines like this compound are expected to show characteristic absorption bands in the UV region. The benzene (B151609) ring and the lone pair of electrons on the nitrogen atom form a chromophore. The various substituents (-Cl, -F, -CH₃) act as auxochromes, modifying the energy of the electronic transitions and thus shifting the absorption maxima (λmax) and changing their intensities. Typically, two main absorption bands are observed for aniline derivatives, corresponding to π→π* transitions. The presence of halogens and alkyl groups can cause a bathochromic (red) or hypsochromic (blue) shift of these bands. For example, UV spectral data for 5-chloro-o-toluidine is available in the Sadtler Research Laboratories Spectral Collection. nih.gov

Chromatography Techniques (GC, HPLC, TLC) for Purity and Separation

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials, by-products, and isomers.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for assessing the purity of non-volatile compounds. In a reverse-phase setup (e.g., using a C18 column), a polar mobile phase (like a mixture of acetonitrile (B52724) and water) is used. sielc.com The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks. HPLC coupled with a UV/Vis detector is a common configuration for analyzing aromatic amines.

Gas Chromatography (GC) : GC is suitable for volatile and thermally stable compounds. The sample is vaporized and passed through a column with a stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification. nih.gov

Thin-Layer Chromatography (TLC) : TLC is a rapid and inexpensive method for monitoring the progress of a reaction and for preliminary purity checks. A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a solvent system (mobile phase). The retention factor (Rf) value helps in identifying the compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, can determine the distribution of electrons within a molecule, which in turn governs its chemical behavior.

For substituted anilines, the nature and position of substituents on the aromatic ring significantly influence the electronic structure. acs.orgafit.edu Electron-donating groups, like the methyl group, and electron-withdrawing groups, such as chlorine and fluorine, modulate the electron density of the aniline (B41778) ring and the amino group.

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. afit.edu

In a study on substituted anilines, it was found that electron-acceptor groups lead to a more significant lowering of the LUMO energy compared to the HOMO energy. acs.org This reduction in the energy gap can enhance the molecule's reactivity. For instance, theoretical calculations on 4-Chloro-2-fluoroaniline (4C2FA) using DFT (B3LYP/6-311+G**) have been performed to understand its electronic properties. orientjchem.org While specific values for 5-Chloro-2-fluoro-4-methylaniline are not available, the combined electronic effects of the chloro, fluoro, and methyl groups would determine its unique HOMO-LUMO energies.

Table 1: Illustrative Electronic Properties of a Related Substituted Aniline (Data for 4-Chloro-2-fluoroaniline)

| Property | Calculated Value | Method |

| HOMO Energy | Data not available in search results | DFT/B3LYP/6-311+G |

| LUMO Energy | Data not available in search results | DFT/B3LYP/6-311+G |

| HOMO-LUMO Gap | Data not available in search results | DFT/B3LYP/6-311+G** |

Note: Specific energy values for 4C2FA were not provided in the abstract, but the study highlights the use of DFT for such calculations. orientjchem.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions.

For a molecule like this compound, conformational analysis would focus on the orientation of the amino group relative to the benzene (B151609) ring and the rotation of the methyl group. The planarity of the amino group with respect to the ring is influenced by the electronic effects of the substituents. afit.edu It is known that in aniline, the amino group is slightly pyramidal. afit.edu

Substituents can alter the out-of-plane angle of the amino group. afit.edu While no specific MD simulations for this compound were found, studies on other substituted anilines have shown that such simulations can reveal the preferred conformations and the energy barriers between them. These conformational preferences are crucial for understanding how the molecule might interact with biological targets or other chemical species.

Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the reactivity of a molecule and elucidating potential reaction pathways. The electronic structure calculations mentioned earlier provide a basis for this, as the distribution of electron density and the nature of frontier orbitals can indicate sites susceptible to electrophilic or nucleophilic attack.

For halogenated anilines, reactivity is complex. The amino group is an activating, ortho-, para-director for electrophilic aromatic substitution, while the halogen atoms are deactivating but also ortho-, para-directing. mdpi.com The methyl group is an activating, ortho-, para-director. Therefore, predicting the outcome of a reaction on this compound would require a careful computational analysis of the interplay of these directing effects.

For example, the halogenation of anilines can lead to various products, and computational studies can help predict the regioselectivity of such reactions. nih.govyoutube.com Furthermore, the one-electron oxidation potentials of substituted anilines, which are a measure of their reactivity towards oxidation, have been successfully computed using semiempirical molecular orbital theory and DFT. rsc.orgumn.edu These studies show a strong correlation between computed oxidation potentials and experimental values, highlighting the predictive power of these methods. rsc.orgumn.edu

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural features of molecules with their physical properties or biological activities. These models are widely used in drug discovery and materials science.

For substituted anilines, QSPR models can be developed to predict properties like pKa, boiling point, and solubility based on calculated molecular descriptors. afit.edu For instance, a study on substituted anilines found a good correlation between the natural charge on the amino nitrogen and the pKa of the amino group. afit.edu

Similarly, QSAR models can be used to predict the biological activities of aniline derivatives. For example, a study on the metabolic fate of substituted anilines developed a classification model based on calculated physicochemical parameters to predict N-acetylation and N-oxanilic acid formation. nih.gov Such models could, in principle, be applied to this compound to predict its metabolic profile.

Spectroscopic Property Simulations

Computational chemistry allows for the simulation of various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These simulations are invaluable for interpreting experimental spectra and for assigning spectral features to specific molecular vibrations or chemical environments.

The vibrational frequencies of a molecule can be calculated using methods like DFT. These calculated frequencies can then be compared with experimental FT-IR and FT-Raman spectra to make detailed vibrational assignments. For example, a study on 4-Chloro-2-fluoroaniline (4C2FA) involved the calculation of its vibrational wavenumbers using the B3LYP/6-311+G** method to aid in the assignment of its experimental IR and Raman spectra. orientjchem.org The study noted that the C-F stretching vibrations in organic halogen compounds can be found in a wide frequency range (1360–1000 cm⁻¹) and that C-Cl stretching is generally observed in the 800–600 cm⁻¹ region. orientjchem.org Similar studies have been conducted on other related molecules like 4-chloro-N-methylaniline and 2-chloro-4-methylaniline. researchgate.netresearchgate.net

NMR chemical shifts (¹H and ¹³C) can also be calculated using computational methods. These calculated shifts, when compared with experimental data, can help in the structural elucidation of a molecule. While experimental ¹H NMR data for 2-Chloro-4-fluoro-5-methylaniline is available, detailed computational simulations for this compound are not present in the searched literature. chemicalbook.com

Table 2: Illustrative Vibrational Frequencies for a Related Compound (4-Chloro-2-fluoroaniline)

| Vibrational Mode | Observed FT-IR (cm⁻¹) | Observed FT-Raman (cm⁻¹) | Assignment |

| C-F Stretch | 1246, 1210, 689, 683 | 1247, 1212, 668 | ν(C-F) |

| C-Cl Stretch | 810, 783 | 786 | ν(C-Cl) |

Data extracted from a study on 4-Chloro-2-fluoroaniline. orientjchem.org

Advanced Applications of this compound in Materials Science and Fine Chemicals

The trifunctional aromatic compound this compound is a specialized chemical intermediate valued for its unique substitution pattern. The presence of chloro, fluoro, amino, and methyl groups on the benzene ring provides multiple reactive sites, making it a versatile building block in the synthesis of complex organic molecules. While detailed public-domain research on this specific isomer is limited, its structural features suggest significant potential in various high-value chemical applications, from organic synthesis to the development of advanced materials.

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1263275-21-3 |

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol |

| Appearance | Solid |

| Purity | ≥95% |

Environmental Fate and Green Chemistry Considerations in Research

Investigation of Degradation Pathways in Environmental Models

The environmental persistence of halogenated anilines is a significant concern due to their widespread use in manufacturing dyes, pharmaceuticals, and agricultural chemicals. nih.gov The degradation of these compounds in the environment can occur through various biotic and abiotic pathways.

Biodegradation: Microorganisms have evolved diverse enzymatic systems to break down halogenated aromatic compounds. nih.govnih.gov The degradation of chloroanilines, a class to which 5-Chloro-2-fluoro-4-methylaniline belongs, can be initiated by dioxygenase enzymes. nih.gov One proposed pathway involves the initial removal of the chlorine atom (dechlorination) to form an aniline (B41778) derivative, which is then converted to a catechol. nih.gov The dehalogenation step is often the most challenging part of the biodegradation process. nih.gov Some bacteria can utilize hydrolytic dehalogenation, where a halogen is replaced by a hydroxyl group from water. nih.gov For aniline itself, both aerobic and anaerobic degradation pathways are known, leading to intermediates like catechol and benzoic acid, respectively. researchgate.net Rhodococcus species, for instance, have been shown to effectively degrade aniline via the catechol pathway. mdpi.com

Photodegradation: Another significant environmental degradation route is photodegradation, where light energy drives the breakdown of chemical compounds. Studies on aniline in aqueous environments have shown that its photodegradation can be accelerated by the presence of algae, which generate reactive oxygen species like hydroxyl radicals and singlet oxygen. researchgate.net The presence of halogen substituents can influence the rate and products of photodegradation. mdpi.com For instance, the carbon-halogen bond strength (C-Cl > C-Br > C-I) often dictates the selectivity of dehalogenation under photoredox conditions. mdpi.com

Chemical Degradation: In engineered systems, such as water treatment facilities, advanced oxidation processes can be employed. The photocatalytic degradation of aniline using CuO nanoparticles under UV irradiation has been shown to be an effective removal method. iwaponline.com Halogenation during water disinfection processes can also lead to the formation of various disinfection byproducts (DBPs) from aniline precursors, including chloroanilines and ring-cleavage products. nih.gov

The specific degradation pathway of this compound will be influenced by the electronic effects of its chloro, fluoro, and methyl substituents on the aromatic ring, affecting its susceptibility to microbial enzymatic attack and photochemical reactions.

Sustainable Synthetic Approaches for this compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. ispe.orgresearchgate.net This includes using greener solvents, developing catalytic reactions, and minimizing waste. nih.gov

A common route to synthesizing substituted anilines is the reduction of the corresponding nitroaromatic compound. Traditional methods often use stoichiometric reducing agents like iron powder in acidic media, which generate significant waste. rsc.org Catalytic hydrogenation is a greener alternative, often employing catalysts based on palladium, platinum, or nickel. rsc.orggoogle.com

Recent advancements focus on developing more sustainable catalytic systems. For example, palladium on glass wool (Pd@GW) has been shown to be a robust and durable catalyst for the reduction of nitrobenzene (B124822) to aniline at room temperature and pressure in aqueous solutions. nih.govnih.gov The use of water as a solvent is a key aspect of green synthesis. acs.org Other approaches include using CO/H₂O as a reducing agent with palladium nanoparticle catalysts. mdpi.com

Flow chemistry is another green technique that allows for better reaction control, improved safety, and can enhance the efficiency of processes like nitro group reductions. ispe.orgnih.gov The development of one-pot, multi-component reactions also represents a sustainable strategy, as demonstrated by the synthesis of primary aniline-based indolylmethanes using a recyclable Brønsted acidic ionic liquid in an aqueous medium. acs.org

For the synthesis of this compound, a sustainable approach would likely involve the catalytic reduction of 1-chloro-4-fluoro-2-methyl-5-nitrobenzene (B180424). The choice of catalyst, solvent, and reaction conditions would be crucial for developing a green process.

Minimizing By-product Formation in Synthesis

A key goal in chemical synthesis is to maximize the yield of the desired product while minimizing the formation of by-products. In the synthesis of substituted anilines via nitroaromatic reduction, several by-products can form.

During catalytic hydrogenation of nitroarenes, intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine can accumulate. rsc.org In some cases, these intermediates can undergo condensation reactions to form azoxybenzenes or azobenzenes. rsc.org The choice of catalyst and reaction conditions plays a critical role in controlling the reaction pathway and preventing the formation of these impurities. For example, some studies suggest that the reaction may proceed directly to the hydroxylamine (B1172632) and then to the aniline, bypassing the nitroso intermediate, which can help in minimizing certain by-products. rsc.org

In multi-step syntheses, by-products can arise from competing reactions. For this compound, which has multiple reactive sites, side reactions during its synthesis or subsequent use as an intermediate are possible. ossila.com For instance, during the reduction of the nitro group, there is a potential for dehalogenation, leading to the formation of anilines with one or both halogen atoms removed. The catalyst's selectivity is paramount to avoid such unwanted reactions.

Process optimization, including temperature control, pressure, and reactant ratios, is essential for minimizing by-product formation. For instance, in the liquid-phase hydrogenation of nitrobenzene, maintaining a low concentration of the nitrobenzene starting material can curb the formation of high-molecular-weight substances that deactivate the catalyst. google.com

Atom Economy and Green Metrics in Research

Green chemistry employs various metrics to quantify the environmental performance of chemical processes. nih.gov

Atom Economy: Developed by Barry Trost, atom economy is a fundamental concept that measures the efficiency of a reaction by calculating the percentage of atoms from the reactants that are incorporated into the desired product. primescholars.comskpharmteco.comjocpr.com Addition reactions have a 100% atom economy, while substitution and elimination reactions generate by-products and thus have lower atom economies. The synthesis of this compound via the reduction of 1-chloro-4-fluoro-2-methyl-5-nitrobenzene using catalytic hydrogenation with H₂ has a high theoretical atom economy, as the main by-product is water.

Other Green Metrics: While atom economy is a useful theoretical measure, other metrics like the E-Factor (Environmental Factor), which measures the total mass of waste generated per kilogram of product, and Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, provide a more comprehensive assessment of a process's greenness by including solvents, reagents, and process aids. proquest.com The pharmaceutical industry, a major user of complex intermediates like substituted anilines, is increasingly adopting these metrics to design more sustainable manufacturing routes. ispe.orgnih.gov

The table below illustrates a hypothetical comparison of green metrics for different synthetic routes to an aniline, highlighting the advantages of catalytic approaches.

| Metric | Traditional Reduction (e.g., Fe/HCl) | Catalytic Hydrogenation (H₂) |

| Atom Economy | Lower | Higher |

| E-Factor | High (significant inorganic salt waste) | Low (by-product is water) |

| PMI | Very High (includes acid, base, solvents) | Lower (fewer reagents and workup steps) |

| Catalyst | Stoichiometric reagent | Catalytic, often recyclable |

| Solvent | Often requires organic solvents | Can often be performed in greener solvents like water or ethanol |

By focusing on these green chemistry principles and metrics, researchers can develop more sustainable and efficient methods for producing this compound and other important chemical intermediates. proquest.com

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

Currently, detailed synthetic routes specifically for 5-Chloro-2-fluoro-4-methylaniline are not widely published. Future research will likely focus on developing efficient, scalable, and environmentally benign methods for its preparation. Drawing inspiration from the synthesis of related halo-fluoro-anilines, several promising avenues exist.

One potential direction is the investigation of catalytic cross-coupling reactions. Methodologies such as Buchwald-Hartwig amination could be explored, potentially starting from a precursor like 1,4-dichloro-2-fluoro-5-methylbenzene. The development of novel catalyst systems, including those based on palladium or copper with tailored ligands, could offer high yields and selectivity under mild reaction conditions.

Another area of interest is the application of greener synthetic methods. This could involve the use of more environmentally friendly solvents, lower reaction temperatures, and the reduction of hazardous reagents and byproducts. Biocatalysis, using enzymes to perform specific transformations, also presents a novel and sustainable approach to the synthesis of this and related compounds.

| Potential Synthetic Approach | Key Precursors | Research Focus |

| Catalytic Cross-Coupling | 1,4-dichloro-2-fluoro-5-methylbenzene, Ammonia (B1221849) source | Development of novel Pd or Cu catalysts, optimization of reaction conditions. |

| Reductive Amination | A corresponding ketone or aldehyde | Exploration of various reducing agents and catalysts for efficiency and selectivity. |

| Green Chemistry Methods | To be determined based on the chosen pathway | Use of eco-friendly solvents, energy-efficient processes, and waste minimization. |

| Biocatalysis | A suitable functionalized precursor | Identification and engineering of enzymes for specific synthetic steps. |

Development of New Derivatives with Tunable Properties

The true potential of this compound likely lies in its use as a building block for more complex molecules with specific, tunable properties. The presence of chloro, fluoro, methyl, and amino groups provides multiple reactive sites for derivatization.

Future research will undoubtedly focus on creating libraries of derivatives by modifying these functional groups. For instance, the amino group can be acylated, alkylated, or used to form heterocyclic structures. The chloro and fluoro substituents can influence the electronic properties and reactivity of the aromatic ring, making them valuable for fine-tuning the characteristics of the final products. These derivatives could find applications in medicinal chemistry, agrochemicals, and materials science. For example, similar halogenated aniline (B41778) structures are known intermediates in the synthesis of pharmaceuticals and pesticides. nbinno.com

Integration with Flow Chemistry and Automation

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry and automation to improve efficiency, safety, and reproducibility. Future research on this compound should explore the translation of its synthesis from traditional batch processes to continuous flow systems.

Flow chemistry offers several advantages, including precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and safer handling of potentially hazardous intermediates. Automation, coupled with in-line analytical techniques, can enable high-throughput screening of reaction conditions and rapid optimization of synthetic pathways. This approach would be particularly beneficial for exploring the synthesis of a wide range of derivatives.

Advanced Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. Future research should employ advanced analytical and computational techniques to elucidate the intricate details of its reactivity.

Kinetic studies, in-situ reaction monitoring (e.g., using spectroscopy), and the isolation and characterization of intermediates can provide valuable experimental data. Computational chemistry, including density functional theory (DFT) calculations, can be used to model reaction pathways, predict transition states, and understand the influence of the various substituents on the molecule's reactivity.

Collaborative Research Opportunities

Given the nascent stage of research on this compound, collaborative efforts will be essential to unlock its full potential. Partnerships between academic research groups with expertise in synthetic methodology, computational chemistry, and materials science, and industrial partners in the pharmaceutical, agrochemical, and specialty chemical sectors could accelerate discovery and development.

Such collaborations can bridge the gap between fundamental research and practical application, ensuring that the development of novel synthetic methods and derivatives is guided by real-world needs and challenges. Open-access data sharing and participation in chemical compound repositories will also play a role in fostering a collaborative research environment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Chloro-2-fluoro-4-methylaniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of substituted anilines like this compound typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, 2-Fluoro-4-methylaniline derivatives can be synthesized via the Leimgruber-Batcho reaction using reducing agents like sodium dithionite in dimethylformamide (DMF) under reflux . Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature : Controlled heating (80–120°C) minimizes side reactions like oxidation to quinones .

- Catalysts : Bases like K₂CO₃ facilitate deprotonation in NAS reactions .

- Data Consideration : Monitor intermediates via TLC or HPLC, and optimize purification using column chromatography with silica gel.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., chloro at C5, fluoro at C2, methyl at C4) and rule out regioisomers. For example, fluoro substituents show distinct coupling patterns in NMR .

- GC-MS/HPLC : Quantify purity (>95%) and detect impurities like unreacted precursors or oxidation byproducts (e.g., quinones) .

- Elemental Analysis : Validate empirical formula (C₇H₆ClFN).

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 0–6°C to minimize oxidation and hydrolysis. Avoid contact with oxidizing agents (e.g., peroxides) and moisture .

Advanced Research Questions

Q. What reaction mechanisms dominate in the functionalization of this compound, and how do substituents influence regioselectivity?

- Methodological Answer : The electron-withdrawing Cl and F groups direct electrophilic substitution to the para position of the methyl group. For example:

- Suzuki Coupling : Use Pd catalysts to introduce aryl/heteroaryl groups at the activated position .

- Oxidation Studies : Controlled oxidation with KMnO₄/H₂SO₄ yields carboxylic acids, while milder agents (e.g., MnO₂) produce iminoquinones .

Q. How does this compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?

- Methodological Answer : The compound’s amine group enables hydrogen bonding with proteins. Use:

- Surface Plasmon Resonance (SPR) : Measure binding affinity to enzymes (e.g., kinases) .

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Q. What analytical strategies resolve contradictions in reported degradation products of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.